![molecular formula C11H14 B1345745 4-Isopropyl styrene CAS No. 2055-40-5](/img/structure/B1345745.png)
4-Isopropyl styrene
Overview
Description
4-Isopropyl styrene is a chemical compound with the molecular formula C11H14 and a molecular weight of 146.23 .
Molecular Structure Analysis
The molecular structure of 4-Isopropyl styrene consists of 11 carbon atoms and 14 hydrogen atoms . It has a monoisotopic mass of 146.109543 Da . The structure includes a vinyl group (ethenyl) attached to a benzene ring, which is further substituted with an isopropyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropyl styrene include a molecular weight of 146.23 g/mol . More specific properties such as density, boiling point, vapor pressure, and others are not provided in the search results.
Scientific Research Applications
Metabolism and Biotransformation
4-Isopropyl styrene, a variant of styrene, has been studied for its metabolism and biotransformation in humans. A study by Manini et al. (2003) investigated the oxidation of the arene moiety of styrene, specifically the urinary metabolites of 4-vinylphenol (4-VP). This research suggested that 4-VP could be a specific marker of styrene exposure, although its use is complicated by background excretion in non-exposed individuals, influenced by factors like smoking and dietary intake (Manini et al., 2003).
Synthesis of End-Functionalized Polymers
Research by Hirao et al. (1996) explored the synthesis of end-functionalized polymers using 4-vinylphenyl group, a derivative of 4-isopropyl styrene. This study demonstrated the creation of well-defined polystyrenes and polyisoprenes with 4-vinylphenyl end groups, showcasing a method to produce polymers with specific end functionalities (Hirao et al., 1996).
Polymer Incineration and Degradation
Wey and Chang (1995) conducted a study on the incineration of various polymeric materials, including styrene-based polymers. This research provides insights into the degradation process of polymers like 4-isopropyl styrene under certain conditions, which is essential for understanding the environmental impact and disposal methods of these materials (Wey & Chang, 1995).
Medical Applications
In the medical field, poly(styrene-block-isobutylene-block-styrene) ("SIBS"), which includes 4-isopropyl styrene units, has been used for various applications. Pinchuk et al. (2008) discussed the use of SIBS in medical devices, highlighting its biocompatibility and stability, making it suitable for drug-eluting stents and other medical implants (Pinchuk et al., 2008).
Photolysis and Environmental Impact
The photolysis of poly(p-isopropyl styrene) wasstudied by Weir and Milkie (1980), focusing on the degradation of this polymer under UV radiation. Their findings shed light on the environmental impact and stability of poly(p-isopropyl styrene) when exposed to light, which is crucial for assessing its suitability in various applications (Weir & Milkie, 1980).
Controlled Radical Polymerization
Research into the controlled radical polymerization of 4-vinylpyridine by Bohrisch et al. (1997) also involves derivatives of 4-isopropyl styrene. This study provides insights into the controlled synthesis of block copolymers, which has significant implications for designing specific polymer architectures for diverse applications (Bohrisch et al., 1997).
Biosynthesis from Renewable Resources
An innovative approach to styrene production was explored by McKenna and Nielsen (2011), where they demonstrated the biosynthesis of styrene from glucose using engineered E. coli. This research represents a significant step towards sustainable production of styrene and its derivatives from renewable resources (McKenna & Nielsen, 2011).
Mechanism of Action
Target of Action
4-Isopropyl styrene, also known as 1-Vinyl-4-isopropylbenzene, is a chemical compound with the molecular formula C11H14
Biochemical Pathways
For example, styrene can be metabolized by microorganisms through a pathway known as side-chain oxygenation . This pathway involves several enzymes, including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase .
Pharmacokinetics
For example, styrene can be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in the urine .
properties
IUPAC Name |
1-ethenyl-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQTCGEZWTSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30872-09-4 | |
Record name | Benzene, 1-ethenyl-4-(1-methylethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30872-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40174552 | |
Record name | p-Isopropylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl styrene | |
CAS RN |
2055-40-5 | |
Record name | 1-Ethenyl-4-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isopropylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isopropylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isopropylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a 4-isopropyl group in styrene affect the water resistance of unsaturated polyester resins?
A1: Interestingly, incorporating 4-Isopropyl styrene as a crosslinker leads to improved water resistance in unsaturated polyester resins compared to using unsubstituted styrene. [] This enhancement is attributed to the bulky nature of the isopropyl group, which likely hinders water molecule penetration into the polymer network. [] This effect contrasts with the reduced water resistance observed with other alkyl substituents, suggesting a unique influence of the isopropyl group's structure. []
Q2: Does the incorporation of 4-Isopropyl styrene impact the thermal stability of unsaturated polyester resins?
A2: While the provided research doesn't directly investigate the thermal stability of resins crosslinked with 4-Isopropyl styrene, it highlights a general trend. The study demonstrates that incorporating linear alkyl groups, like n-butyl, into the styrene structure enhances the thermal stability of the resulting resin. [] Although not directly studied, it's plausible that the branched isopropyl group might exert a different influence on thermal properties compared to linear alkyl substituents. Further research would be needed to definitively characterize the thermal behavior of 4-Isopropyl styrene-crosslinked resins.
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